![molecular formula C19H23N7O B2419692 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1171991-81-3](/img/structure/B2419692.png)
1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Description
1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
The synthesis of heterocyclic compounds containing a sulfonamido moiety, such as 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea, has been explored for potential use as antibacterial agents. These compounds have shown promising results in antibacterial activity tests, highlighting their potential in medical applications (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Research has been conducted on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, including those related to the compound . These derivatives have shown significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests potential applications in cancer research and treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-inflammatory and Analgesic Activities
Compounds related to 1-(2-ethylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea have been synthesized and evaluated for their antimicrobial and analgesic activities. These studies indicate potential therapeutic applications in treating inflammation and pain (Tirlapur & Noubade, 2010).
Rheology and Morphology in Gelation
The compound's derivatives have been explored for their unique properties in hydrogel formation. The morphology and rheology of these gels can be tuned by the identity of the anion, offering insights into the design of materials with specific physical properties (Lloyd & Steed, 2011).
Inhibition of Adenosine Deaminase
Derivatives of the compound have been synthesized and tested for their ability to inhibit adenosine deaminase (ADA). Notably, the most active compound showed significant efficacy in attenuating bowel inflammation in animal models, suggesting potential in treating inflammatory diseases (La Motta et al., 2009).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15-7-4-5-8-16(15)25-19(27)21-11-10-20-17-13-18(24-14(2)23-17)26-12-6-9-22-26/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23,24)(H2,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDABHOMLRZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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